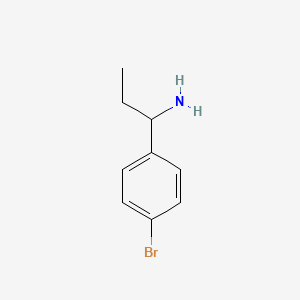

1-(4-Bromophenyl)propan-1-amine

描述

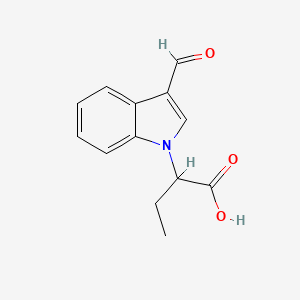

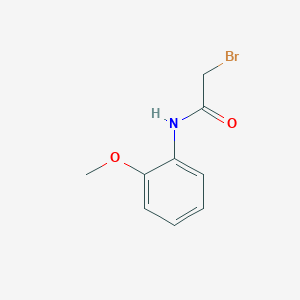

The compound 1-(4-Bromophenyl)propan-1-amine is a brominated aromatic amine that serves as a building block in organic synthesis. It is related to various compounds that have been studied for their potential applications in medicinal chemistry and as intermediates for the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related bromophenyl compounds has been explored through various methods. For instance, a chemoenzymatic strategy has been developed for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin . This method involves biotransamination and kinetic resolutions using enzymes such as transaminases and lipases, yielding high selectivity for the desired enantiomers. Although this study does not directly address 1-(4-Bromophenyl)propan-1-amine, the methodologies could potentially be adapted for its synthesis.

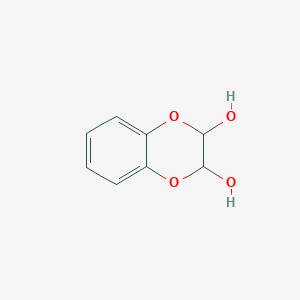

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be complex and is often studied using crystallography. For example, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine have been analyzed, revealing intricate hydrogen bonding and π-π stacking interactions . These structural analyses provide insights into the potential reactivity and interactions of bromophenyl compounds, which could be extrapolated to understand the molecular structure of 1-(4-Bromophenyl)propan-1-amine.

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions. The indirect anodic oxidation of amines mediated by brominated aryl amines has been studied, showing that tris(4-bromophenyl)amine can act as an effective electron transfer mediator . This suggests that 1-(4-Bromophenyl)propan-1-amine could potentially be involved in similar oxidation reactions due to the presence of the bromophenyl moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenyl)propan-1-amine can be inferred from related compounds. For instance, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under CuI catalysis indicates that bromophenyl compounds can react with amines to form heterocyclic structures . Additionally, the study of 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine as an inhibitor of uptake into serotonin neurons suggests that bromophenyl compounds can cross the blood-brain barrier and interact with biological targets . These properties are relevant to the pharmacological potential of 1-(4-Bromophenyl)propan-1-amine.

科学研究应用

Neuropharmacological Research

1-(4-Bromophenyl)propan-1-amine has been studied in the context of neuropharmacology. For instance, a study by Fuller et al. (1978) explored its role as an inhibitor of uptake into serotonin neurons. This compound was found to be a potent antagonist of p-chloroamphetamine-induced depletion of brain serotonin and a weaker antagonist of 6-hydroxydopamine-induced depletion of heart norepinephrine in rats and mice (Fuller, Snoddy, Perry, Bymaster, & Wong, 1978).

Chemical Synthesis

In the field of chemical synthesis, research has been conducted on the reactions of o-Bromophenyl isocyanide, a compound related to 1-(4-Bromophenyl)propan-1-amine. Lygin and Meijere (2009, 2010) described the synthesis of 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines under copper(I) iodide catalysis (Lygin & Meijere, 2009), (Lygin & Meijere, 2010).

Electrocatalysis

The compound has also been evaluated in electrocatalysis studies. Pletcher and Zappi (1989) investigated the indirect anodic oxidation of amines mediated by brominated aryl amines, including tris(4-bromophenyl)amine (Pletcher & Zappi, 1989).

Enzymatic Strategies in Synthesis

Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are structurally related to 1-(4-Bromophenyl)propan-1-amine. They employed biotransamination and kinetic resolutions using Candida antarctica lipase type B (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Crystallographic Analysis

Nadaf et al. (2019) conducted crystallographic studies on compounds containing 4-bromophenyl units, which can provide insights into the structural properties of 1-(4-Bromophenyl)propan-1-amine (Nadaf et al., 2019).

Synthesis of Derivatives

Yang et al. (2017) explored the synthesis of 1-(4-Bromophenyl)-1H-tetrazol-5-amine and related amide derivatives. This research could provide a basis for understanding the reactivity and potential applications of similar bromophenyl compounds (Yang et al., 2017).

Enaminones Hydrogen-Bonding Patterns

Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, including compounds with 4-bromophenyl units. Such studies can be relevant to understanding the molecular interactions of 1-(4-Bromophenyl)propan-1-amine (Balderson, Fernandes, Michael, & Perry, 2007).

安全和危害

属性

IUPAC Name |

1-(4-bromophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWFAZJGVXPCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392430 | |

| Record name | 1-(4-bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)propan-1-amine | |

CAS RN |

74877-09-1 | |

| Record name | 4-Bromo-α-ethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74877-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(Trifluoromethoxy)phenyl]propanedial](/img/structure/B1335825.png)

![2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1335854.png)